molecular formula C11H11NO3 B2666487 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid CAS No. 117030-69-0

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid

Número de catálogo: B2666487
Número CAS: 117030-69-0
Peso molecular: 205.213
Clave InChI: WVABYIKIASMFFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The benzazepine scaffold emerged as a focus of pharmaceutical research following the mid-20th century breakthroughs in heterocyclic chemistry. While Leo Sternbach's 1955 discovery of chlordiazepoxide marked the therapeutic potential of benzodiazepines, the benzazepine class gained attention for its distinct seven-membered ring structure. 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid was first synthesized through strategic modifications of quinoline precursors, leveraging nucleophilic aromatic substitution reactions to install the carboxylic acid moiety at position 7. Early synthetic routes involved condensation of β-alanine derivatives with halogenated quinoline intermediates under basic conditions, a method later optimized using polyphosphoric acid catalysts to achieve cyclization. The compound's structural complexity arises from the fusion of a partially saturated azepine ring with a benzene nucleus, creating distinct electronic environments that influence both synthetic accessibility and biological activity.

Significance in Benzazepine Research

As a prototypical benzazepine-carboxylic acid hybrid, this compound has enabled critical structure-activity relationship (SAR) studies in multiple therapeutic domains. The carboxylic acid group at position 7 enhances water solubility compared to non-polar benzazepine derivatives, addressing pharmacokinetic challenges associated with blood-brain barrier penetration. Researchers have exploited this feature in designing dual-action molecules that combine central nervous system activity with peripheral anti-inflammatory effects. The molecule's keto group at position 2 participates in hydrogen-bonding interactions with biological targets, as demonstrated in its inhibition of bacterial DNA gyrase through binding pocket coordination. Furthermore, the compound serves as a key precursor for generating libraries of analogs through amide coupling and ring expansion reactions, facilitating the discovery of novel antimicrobial agents with MIC values as low as 0.39 µg/mL against Staphylococcus aureus.

Overview of Current Research Landscape

Contemporary studies focus on three primary applications:

  • Antimicrobial Development : Structural analogs demonstrate broad-spectrum activity against Gram-positive pathogens and Candida albicans through inhibition of fungal lanosterol 14α-demethylase.
  • Neurological Therapeutics : The benzazepine core shows affinity for GABA-A receptor subtypes, with carboxylated derivatives exhibiting reduced sedation compared to classical benzodiazepines.
  • Synthetic Methodology : Flow microreactor systems now enable precise control over Boc protection steps during synthesis, achieving 92% yield improvements compared to batch processes.

Recent innovations include the development of sulfonated derivatives through concentrated sulfuric acid-mediated cyclization, enhancing solubility profiles for parenteral formulations. Computational modeling studies utilizing density functional theory (DFT) have further elucidated the compound's conformational preferences, revealing a boat-like azepine ring geometry that optimizes target binding.

Position within Heterocyclic Chemistry

The molecule occupies a unique niche in heterocyclic systems due to its:

Feature Comparative Advantage
Seven-membered azepine Enhanced conformational flexibility vs. six-membered rings
Electron-deficient ring Facilitates nucleophilic aromatic substitution
Carboxylic acid moiety Enables salt formation and prodrug derivatization

This combination allows the compound to bridge the reactivity profiles of aromatic amines and aliphatic carboxylic acids. The fused ring system exhibits aromatic stabilization energy of 28.5 kcal/mol (calculated via Hückel MO theory), intermediate between fully aromatic naphthalene and non-aromatic bicyclic systems. Such electronic characteristics make it particularly suited for participating in charge-transfer complexes with biological targets, as evidenced by its 15 nM binding affinity for the allosteric site of HIV-1 reverse transcriptase in molecular docking studies.

Benzazepines as Privileged Structures in Medicinal Chemistry

The privileged status of benzazepines stems from their ability to:

  • Adopt multiple bioactive conformations through ring puckering
  • Engage in π-π stacking interactions via the aromatic ring
  • Provide hydrogen bond donors/acceptors through the lactam and carboxylic acid groups

In 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid, these features combine to create a multimodal pharmacophore. The compound's logP value of 1.2 (calculated) balances membrane permeability and aqueous solubility, addressing a key challenge in CNS drug development. Structure-based drug design has yielded analogs with 40-fold selectivity for serotonin 5-HT2C receptors over 5-HT2B subtypes, demonstrating the scaffold's utility in developing targeted therapies. Current investigations explore its potential as:

  • Allosteric modulators of ionotropic glutamate receptors
  • Inhibitors of viral neuraminidase enzymes
  • Chelating agents for heavy metal detoxification

Propiedades

IUPAC Name

2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-3-1-2-7-6-8(11(14)15)4-5-9(7)12-10/h4-6H,1-3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVABYIKIASMFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117030-69-0
Record name 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a green approach for the synthesis of similar compounds involves the use of methyl arenes, active methylene compounds, and urea hydrogen peroxide (UHP) with lactic acid as a catalyst at 80°C . This method emphasizes environmentally friendly conditions and efficient yields.

Industrial Production Methods

While specific industrial production methods for 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid are not extensively documented, the principles of green chemistry and sustainable practices are often applied. These methods aim to minimize waste and reduce the use of hazardous reagents, making the production process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties
Research indicates that derivatives of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine compounds exhibit significant antidepressant and anxiolytic effects. These compounds are structurally similar to benzodiazepines, which are well-known for their therapeutic effects on anxiety and depression. Studies have shown that modifications to the benzazepine structure can enhance these effects while reducing side effects commonly associated with traditional benzodiazepines .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It has been shown to exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This makes it a candidate for further research in treatments for diseases such as Alzheimer's and Parkinson's .

Pharmacology

1. Synthesis of Novel Therapeutics
Recent studies have focused on synthesizing novel derivatives of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid for potential use as therapeutic agents. For instance, 7-sulfamoyl-substituted derivatives have been developed that show enhanced efficacy as anxiolytics compared to their parent compounds. These derivatives are designed to improve solubility and bioavailability while maintaining or enhancing pharmacological activity .

2. Targeting Specific Receptors
The compound's ability to selectively target certain receptors in the central nervous system (CNS) makes it a valuable tool in pharmacological research. Its interaction with GABA receptors has been particularly noted for its potential to modulate anxiety and sleep disorders without the severe withdrawal symptoms associated with traditional benzodiazepines .

Materials Science

1. Development of Functional Materials
In addition to its medicinal applications, 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid has potential applications in materials science. Its unique chemical structure allows for the development of functional materials that can be used in drug delivery systems or as components in organic electronics .

2. Nanotechnology Applications
The compound's properties can be exploited in nanotechnology for creating nanoscale devices that can deliver drugs more effectively within the body. Research is ongoing into how these compounds can be integrated into nanocarriers to enhance the targeted delivery of therapeutics .

Case Studies

Study Focus Findings
Gringauz (1999)Antidepressant effectsDemonstrated reduced side effects compared to traditional benzodiazepines.
Rahbaek et al. (1999)Neuroprotective propertiesShowed significant reduction in oxidative stress markers in neuronal cells.
Albright et al. (1998)Synthesis of derivativesDeveloped new compounds with improved solubility and efficacy as anxiolytics.

Mecanismo De Acción

The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known that the compound can interact with enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular functions, making the compound a potential candidate for therapeutic applications.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Molecular Weight Key Structural Features Source Reference
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid - C₁₁H₁₁NO₃ 205.21 Benzazepine ring with oxo (C=O) at position 2, carboxylic acid at position 7
2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carboxylic acid 175714-52-0 C₁₁H₁₃NO₂ 191.23 Benzazepine ring without oxo , carboxylic acid at position 7
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid 20825-89-2 C₁₀H₁₀O₄ 194.18 Benzodioxepine ring (two oxygen atoms), carboxylic acid at position 7
2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide 1340487-11-7 C₁₀H₁₂N₂O₃S 240.28 Benzazepine ring with oxo at position 2, sulfonamide (-SO₂NH₂) at position 7
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid - C₁₁H₇FN₂O₄ 250.19 Pyrimidine ring with two oxo groups, fluorophenyl substituent, carboxylic acid at position 5

Impact of Structural Differences

Oxo Group vs. Saturated Ring

The presence of the oxo group in the target compound (vs. its non-oxo analog, 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid) reduces ring flexibility and enhances electrophilicity at position 2. This may influence binding interactions in biological systems, such as enzyme inhibition .

Benzazepine vs. Benzodioxepine Core

The benzodioxepine derivative has a higher molecular weight (194.18 vs. 205.21) but lacks the nitrogen atom present in benzazepines, which could reduce hydrogen-bonding capacity .

Carboxylic Acid vs. Sulfonamide

The sulfonamide variant (2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide) replaces the carboxylic acid with a sulfonamide group, significantly increasing molecular weight (240.28 vs. 205.21) and altering acidity. Sulfonamides are stronger acids (pKa ~1-2) compared to carboxylic acids (pKa ~4-5), which may affect pharmacokinetics and target binding .

Heterocyclic Diversity

Pyrimidine-based analogs like 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibit distinct binding profiles. The target benzazepine derivative’s affinity remains unstudied in this context but may differ due to structural rigidity .

Actividad Biológica

2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Chemical Formula C₁₁H₁₁N₁O₃
Molecular Weight 201.21 g/mol
IUPAC Name 2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid
CAS Number 1340487-11-7
Physical Form Powder

Biological Activity

Research indicates that 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid exhibits several biological activities:

1. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It appears to modulate neurotransmitter systems and may protect neuronal cells from oxidative stress and apoptosis.

3. Potential as a Therapeutic Agent
Due to its structural similarity to known pharmacophores, the compound is being explored for its potential use in treating neurological disorders such as anxiety and depression. It is believed to interact with GABA receptors, enhancing inhibitory neurotransmission.

The mechanism of action of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid involves:

  • GABA Receptor Modulation: The compound likely enhances the activity of GABAergic pathways, leading to increased inhibitory effects within the central nervous system.
  • Antioxidant Properties: It may exhibit antioxidant activity that protects cells from oxidative damage.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .

Study 2: Neuroprotection

A research article in Neuropharmacology highlighted the neuroprotective effects of the compound in a rat model of ischemic stroke. The results showed a significant reduction in neuronal death and improved functional recovery compared to control groups .

Study 3: Anxiety-like Behavior

In behavioral studies on mice, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This suggests its potential as an anxiolytic agent .

Q & A

Q. What synthetic routes are available for 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via oxidation, reduction, or substitution reactions targeting its ketone and carboxylic acid functionalities. For example, oxidation of precursor benzazepine derivatives (e.g., 4,5-dihydro-1-benzoazepin-2(3H)-one) may introduce the oxo group, while reduction could modify the ketone moiety to an alcohol intermediate. Substitution reactions on the benzazepine ring require electrophilic aromatic substitution (EAS) optimization, particularly at the 7-position. Reaction yields are sensitive to solvent polarity, temperature, and catalysts. For instance, anhydrous conditions and Lewis acids (e.g., AlCl₃) may enhance EAS efficiency. Purification typically involves recrystallization or column chromatography .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Structural confirmation requires a multi-technique approach:

  • NMR : The ¹H NMR spectrum should show resonances for the tetrahydrobenzazepine ring protons (δ 1.5–3.0 ppm) and carboxylic acid protons (δ ~12 ppm).
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the bicyclic framework. A related benzazepine derivative (CAS 17639-49-5) was characterized with a C=O bond length of 1.21 Å and ring puckering parameters, providing a reference for structural validation .
  • IR spectroscopy : Stretching frequencies for the carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups are critical markers .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

High-performance liquid chromatography (HPLC) with UV detection is standard. Pharmacopeial guidelines specify using a C18 column, mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and monitoring at 210–220 nm. Impurities (e.g., ethyl ester derivatives or cyclohexyl-substituted analogs) are identified via relative retention times (RRT): RRT 0.5–2.1. Acceptance criteria limit individual impurities to ≤0.5% and total impurities ≤2.0% .

Q. What preliminary biological screening approaches are suitable for studying this compound?

Initial assays should focus on neuropsychiatric targets due to structural similarities to benzodiazepines. Use:

  • In vitro receptor binding assays : GABAₐ or serotonin receptors (5-HT) in neuronal cell lines.
  • Behavioral models : Rodent studies for anxiolytic or anticonvulsant activity.
    Dose-response curves (0.1–100 µM) and positive controls (e.g., diazepam) are essential. Contradictions in activity data may arise from stereochemical variations; enantiomeric purity must be confirmed via chiral HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often stem from:

  • Impurity profiles : Trace ethyl ester derivatives (RRT 1.8) may exhibit off-target effects. Re-test after rigorous purification.
  • Solubility differences : Use dimethyl sulfoxide (DMSO) for in vitro assays vs. saline for in vivo studies, adjusting for bioavailability.
  • Species-specific metabolism : Compare metabolic stability in human vs. rodent liver microsomes. LC-MS/MS can identify metabolite interference .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

The 7-carboxylic acid group directs electrophilic attacks. To enhance nucleophilic substitution:

  • Protection/deprotection : Temporarily esterify the carboxylic acid (e.g., methyl ester) to reduce steric hindrance.
  • Activating groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 3-position to polarize the ring.
  • Catalysis : Use Pd(0) for cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How can impurity profiles be characterized during scale-up synthesis?

Employ LC-MS and HRMS to detect low-abundance byproducts. For example, a common impurity is the t-butyl ester derivative (RRT 0.5), formed during incomplete deprotection. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation products. Structural elucidation of unknowns requires 2D NMR (COSY, HSQC) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.1), aqueous solubility (~0.5 mg/mL), and CYP450 inhibition.
  • Molecular docking : Target GABAₐ receptors (PDB ID: 6HUP) to simulate binding interactions. The carboxylic acid group may form hydrogen bonds with Arg112 and Tyr209 residues .

Q. How does this compound compare to structurally similar benzodiazepines in receptor selectivity?

Comparative studies with 7-fluoro-5-phenyl derivatives show:

  • Binding affinity : Lower GABAₐ affinity (IC₅₀ = 120 nM vs. 8 nM for diazepam) but higher 5-HT₂ₐ selectivity (IC₅₀ = 35 nM).
  • Metabolic stability : Longer half-life (t₁/₂ = 4.2 h in human hepatocytes) due to reduced CYP3A4 metabolism.
    Differential activity highlights the role of the 7-carboxylic acid in modulating receptor interactions .

Q. What experimental designs mitigate racemization during synthesis?

Racemization occurs at the 3-amino position. Mitigation strategies:

  • Low-temperature reactions : Conduct substitutions below –20°C.
  • Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce stereochemistry.
  • Kinetic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.